N-(2-fluorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(2-FLUOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of N-(2-FLUOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols. This reaction leads to the formation of triazolothiadiazines under specific conditions . Industrial production methods typically involve a one-pot catalyst-free procedure at room temperature, which is efficient and yields high purity products .
Chemical Reactions Analysis
N-(2-FLUOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated aromatics and nitrogen anion intermediates . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar compounds to N-(2-FLUOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but differ in their pharmacological activities and target specificities. The unique combination of a triazole ring fused with a thiadiazine ring in N-(2-FLUOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE contributes to its distinct bioactive profile .
Properties
Molecular Formula |
C22H22FN5OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C22H22FN5OS/c23-16-11-5-6-12-17(16)24-20(29)18-22(13-7-2-8-14-22)27-28-19(25-26-21(28)30-18)15-9-3-1-4-10-15/h1,3-6,9-12,18,27H,2,7-8,13-14H2,(H,24,29) |
InChI Key |
HJYJVIFKGPKOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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